molecular formula C30H26N2O2 B11564638 N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2,2-diphenylcyclopropanecarbohydrazide

N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2,2-diphenylcyclopropanecarbohydrazide

Cat. No.: B11564638
M. Wt: 446.5 g/mol
InChI Key: QHMHXNSVQBVDKQ-NJZRLIGZSA-N
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Description

N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (–NHN=CH–) formed by the condensation of hydrazides with aldehydes or ketones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the following steps:

    Formation of the Hydrazone: The initial step involves the reaction of 2-(benzyloxy)benzaldehyde with 2,2-diphenylcyclopropane-1-carbohydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to facilitate the formation of the hydrazone linkage.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structural properties may make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazone functional group. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE
  • N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE

Uniqueness

N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE is unique due to its cyclopropane ring structure, which imparts rigidity and distinct chemical properties compared to other hydrazones. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C30H26N2O2

Molecular Weight

446.5 g/mol

IUPAC Name

2,2-diphenyl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]cyclopropane-1-carboxamide

InChI

InChI=1S/C30H26N2O2/c33-29(27-20-30(27,25-15-6-2-7-16-25)26-17-8-3-9-18-26)32-31-21-24-14-10-11-19-28(24)34-22-23-12-4-1-5-13-23/h1-19,21,27H,20,22H2,(H,32,33)/b31-21+

InChI Key

QHMHXNSVQBVDKQ-NJZRLIGZSA-N

Isomeric SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=CC=CC=C4OCC5=CC=CC=C5

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=CC=CC=C4OCC5=CC=CC=C5

Origin of Product

United States

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